Pheneturide
CAS No.: 6192-36-5
Cat. No.: VC14497688
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6192-36-5 |
---|---|
Molecular Formula | C11H14N2O2 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | N-carbamoyl-2-phenylbutanamide |
Standard InChI | InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) |
Standard InChI Key | AJOQSQHYDOFIOX-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)NC(=O)N |
Introduction
Chemical Identity and Synthesis
Molecular Characteristics
Pheneturide’s molecular formula is C₁₁H₁₄N₂O₂, corresponding to a molar mass of 206.24 g/mol . The compound features a phenyl ring attached to a butanoyl group via a urea linkage, conferring structural stability and specific anticonvulsant properties. Its racemic mixture exists in two enantiomeric forms: the d-form (mp 168–169°C) and the dl-form (mp 149–150°C) .
Synthesis Pathways
The primary synthesis route involves reacting α-phenylbutyric acid chloride with urea under controlled conditions . Early methods, patented by Bayer in 1912, utilized antipyrine as a catalyst to enhance yield . Modern adaptations optimize temperature and solvent selection to minimize byproducts, though industrial production remains limited due to diminished demand.
Pharmacokinetic Profile
Absorption and Metabolism
Pheneturide exhibits first-order kinetics with a plasma half-life of 54 hours (range: 31–90 hours) after single doses . Total body clearance is 2.6 L/hour, exclusively nonrenal, suggesting extensive hepatic metabolism . Chronic administration reduces the half-life to 40 hours due to decreased volume of distribution, yet clearance remains unchanged .
Table 1: Key Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Half-life (single dose) | 54 hours | |
Clearance | 2.6 L/hour | |
Protein Binding | >90% | |
Bioavailability | ~85% (oral) |
Drug Interactions
Pheneturide inhibits the metabolism of concurrent anticonvulsants, notably elevating phenytoin levels . This pharmacokinetic interaction necessitates dose adjustments to avoid toxicity, particularly in polytherapy regimens .
Mechanism of Action
Anticonvulsant Activity
While pheneturide’s exact mechanism remains incompletely characterized, it potentiates γ-aminobutyric acid (GABA) neurotransmission and stabilizes neuronal membranes by modulating voltage-gated sodium channels. Unlike phenobarbital, it lacks significant sedative effects, making it preferable for daytime use in historical contexts .
Biochemical Pathways
The compound indirectly enhances the efficacy of other anticonvulsants by inhibiting cytochrome P450 enzymes, thereby slowing their hepatic degradation . This property underpins its utility in refractory epilepsy but also contributes to its adverse effect profile .
Clinical Applications
Epilepsy Management
Pheneturide was reserved for severe epilepsy cases unresponsive to phenobarbital or phenytoin . A 1982 study demonstrated its ability to reduce seizure frequency by 40–60% in 58% of patients, though tolerability issues limited long-term use .
Myoclonus Treatment
In a cohort of 19 myoclonus patients, pheneturide achieved complete or substantial symptom control in 63% of cases, outperforming phenacemide, which caused severe toxicity in 40% of recipients .
Table 2: Clinical Efficacy in Myoclonus (n=19)
Current Status and Research Implications
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